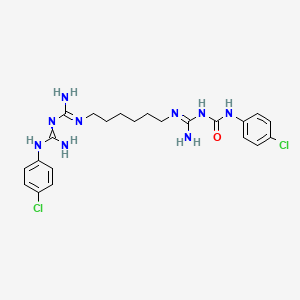

Chlorhexidine Digluconate Impurity K

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical substances. eeer.orgacs.org This process is of profound significance for several reasons. The presence of impurities, even in trace amounts, can alter the bioavailability, stability, and therapeutic efficacy of a drug. nih.gov Certain impurities may be pharmacologically active or toxic, posing a direct risk to patient safety. nih.govsemanticscholar.org For instance, some impurities have been shown to be mutagenic or carcinogenic. nih.gov

Rigorous impurity profiling allows for a comprehensive understanding of the impurity landscape of an API. This knowledge is crucial for establishing appropriate manufacturing process controls to minimize the formation of impurities and for setting acceptable limits for their presence in the final product. phenomenex.com By identifying potential degradation pathways, impurity profiling also aids in determining appropriate storage conditions and shelf-life for the drug product. phenomenex.com Ultimately, a thorough impurity profile is a key component of the data package submitted to regulatory authorities for drug approval, demonstrating a manufacturer's control over the quality and consistency of their product. nih.gov

Regulatory Framework for Pharmaceutical Impurities Control

To ensure the quality and safety of pharmaceutical products, regulatory agencies worldwide have established stringent guidelines for the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). phenomenex.comnih.gov

Key ICH guidelines governing impurities include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. phenomenex.comlcms.cz It establishes thresholds at which impurities must be reported, identified, and qualified.

ICH Q3B(R2): Impurities in New Drug Products: This document extends the principles of Q3A to the final drug product, addressing impurities that arise from the degradation of the drug substance or from interactions with excipients. nih.govresearchgate.net

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of impurities that have the potential to be mutagenic and therefore carcinogenic. thermofisher.comresearchgate.net It outlines a risk-based approach to limit the intake of such impurities to levels that pose a negligible risk.

These guidelines necessitate that pharmaceutical manufacturers perform comprehensive studies to identify and quantify impurities, assess their potential toxicity, and establish appropriate specifications and control strategies.

Overview of Chlorhexidine (B1668724) Digluconate: Chemical Context and Impurity Landscape

Chlorhexidine Digluconate is the digluconate salt of chlorhexidine, a cationic bisbiguanide with broad-spectrum antiseptic and disinfectant properties. It is widely used in various healthcare and consumer products, including mouthwashes, surgical scrubs, and wound dressings.

The impurity landscape of Chlorhexidine Digluconate is complex and can be broadly categorized into two main types:

Synthesis-Related Impurities: These impurities are formed during the manufacturing process of the chlorhexidine API. They can include unreacted starting materials, intermediates, and by-products of side reactions. For example, the synthesis of chlorhexidine often involves the use of p-chloroaniline, which can remain as a residual impurity in the final product. thermofisher.com

Degradation Products: Chlorhexidine Digluconate can degrade over time, particularly when exposed to heat, light, or non-optimal pH conditions. nih.govnih.gov The primary degradation pathway is hydrolysis, which can lead to the formation of several degradation products. nih.gov The rate and products of degradation can be influenced by the pH of the solution; for instance, the formation of p-chloroaniline is a major degradation pathway in both acidic and alkaline conditions. nih.gov

The European Pharmacopoeia (Ph. Eur.) monograph for Chlorhexidine Digluconate solution lists several specified impurities that must be controlled, including impurities A, B, E, F, G, H, I, J, K, L, M, N, O, and Q. phenomenex.com The presence and levels of these impurities are critical quality attributes that are closely monitored to ensure the safety and efficacy of chlorhexidine-containing products.

Nomenclature and Structural Identity of Chlorhexidine Digluconate Impurity K

This compound is a known related substance of Chlorhexidine Digluconate. Its chemical identity has been established through various analytical techniques.

Below is a data table summarizing the key identifiers for this compound:

| Identifier | Value |

| Chemical Name | N-(4-Chlorophenyl)-N′-[(6-[N′-[(4-chlorophenyl)carbamoyl]carbamimidamido]hexyl]biguanide |

| Synonyms | Chlorhexidine Digluconate EP Impurity K, Oxochlorhexidine |

| CAS Number | 1381962-77-1 |

| Molecular Formula | C22H29Cl2N9O |

| Molecular Weight | 506.43 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C22H29Cl2N9O |

|---|---|

Molecular Weight |

506.4 g/mol |

IUPAC Name |

1-[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)30-21(27)32-19(25)28-13-3-1-2-4-14-29-20(26)33-22(34)31-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,28,30,32)(H4,26,29,31,33,34) |

InChI Key |

MEUUWVFEOGQPTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl |

Origin of Product |

United States |

Formation and Degradation Pathways of Chlorhexidine Digluconate Impurity K

Chemical Origins of Impurity K

The origins of Chlorhexidine (B1668724) Digluconate Impurity K can be traced back to the chemical synthesis of Chlorhexidine and the inherent stability of the molecule under various conditions.

The synthesis of chlorhexidine is a multi-step process that can inadvertently lead to the formation of various impurities. These impurities can arise from unreacted starting materials, intermediates, or side reactions occurring during the synthesis. While specific details on the direct synthesis of Impurity K as a primary by-product are not extensively documented in publicly available literature, it is understood that impurities can be structurally similar to the main compound. nih.govacs.org The manufacturing process of chlorhexidine typically involves the reaction of hexamethylenebisdicyandiamide with p-chloroaniline hydrochloride. google.com Variations in reaction conditions, such as temperature and reactant ratios, can influence the impurity profile of the final product.

During the manufacturing of Chlorhexidine Digluconate, side reactions can occur, contributing to the impurity profile. One such process is the hydrolysis of the chlorhexidine molecule. usp-pqm.org Impurity K, along with other impurities such as G and N, has been identified as being formed through hydrolysis in the aqueous solution of the active pharmaceutical ingredient (API). usp-pqm.org This suggests that even under controlled manufacturing conditions, the presence of water can initiate degradation pathways leading to the formation of Impurity K.

Hydrolytic Degradation Pathways of Chlorhexidine Digluconate Leading to Impurity K

Hydrolysis is a primary degradation pathway for Chlorhexidine Digluconate, and the rate and products of this degradation are significantly influenced by the pH of the solution. ghsupplychain.orgproquest.com

Under acidic conditions, the degradation of chlorhexidine primarily leads to the direct formation of p-chloroaniline (PCA). researchgate.netnih.gov The stability of aqueous solutions of chlorhexidine is optimal in the pH range of 5-8. sigmaaldrich.com In more acidic environments, the rate of hydrolysis increases, leading to a gradual deterioration of the active compound. sigmaaldrich.com While PCA is a major degradation product, the complex degradation scheme involves the formation of various other impurities. researchgate.netipp.pt The acidic environment can catalyze the cleavage of the biguanide (B1667054) linkages in the chlorhexidine molecule, which is a key step in its degradation.

In alkaline conditions, the degradation of chlorhexidine also proceeds via hydrolysis, but the pathway differs from that under acidic conditions. The indirect formation of p-chloroaniline through the intermediate p-chlorophenylurea is the main pathway in alkaline solutions. researchgate.netnih.gov Above a pH of 8.0, chlorhexidine base can precipitate, and the degradation is accelerated, especially with heating. sigmaaldrich.com The increased rate of hydrolysis at alkaline pH contributes to the formation of various degradation products, including those resulting from the breakdown of the biguanide structure.

The degradation of chlorhexidine is a complex process involving several intermediate compounds. Studies have identified a number of degradation products and have proposed various pathways. ipp.pt For instance, under stress conditions of heat, light, and low pH, at least 11 different impurities have been identified. nih.govresearchgate.net While a definitive, universally agreed-upon degradation pathway remains elusive, it is clear that compounds like p-chloroaniline (PCA) and p-chlorophenylurea are key intermediates and final degradation products. researchgate.netipp.pt The formation of Impurity K is intrinsically linked to these hydrolytic degradation pathways, arising from the breakdown of the parent chlorhexidine molecule.

Interactive Data Table: Key Chemical Compounds

| Compound Name | Role in the Context of Chlorhexidine Digluconate |

| Chlorhexidine Digluconate | Active Pharmaceutical Ingredient |

| Chlorhexidine Digluconate Impurity K | Synthesis-related and degradation impurity |

| p-Chloroaniline (PCA) | Starting material for synthesis and a major degradation product |

| p-Chlorophenylurea | Intermediate in the alkaline degradation pathway |

| Chlorhexidine Digluconate Impurity G | Hydrolysis-formed impurity |

| Chlorhexidine Digluconate Impurity N | Hydrolysis-formed impurity |

Influence of Environmental and Processing Factors on Impurity K Formation

The stability of Chlorhexidine Digluconate is intricately linked to its environment. Factors such as pH, temperature, and exposure to light can significantly influence the rate and extent of its degradation into Impurity K and other related substances.

The pH of an aqueous solution is a critical determinant in the degradation kinetics of chlorhexidine. usp-pqm.orgresearchgate.net Generally, chlorhexidine exhibits its greatest stability in solutions with a pH range of 5 to 8. nih.gov Outside of this range, the rate of degradation increases.

Table 1: Effect of pH on Chlorhexidine Stability

| pH Range | Stability of Chlorhexidine | Implication for Impurity K Formation |

| < 5.0 | Decreased Stability | Increased potential for hydrolysis and formation of Impurity K. |

| 5.0 - 8.0 | Optimal Stability | Minimal degradation and formation of Impurity K. |

| > 8.0 | Decreased Stability | Increased potential for hydrolysis and formation of Impurity K. |

This table provides a qualitative overview based on the general stability profile of chlorhexidine.

Elevated temperatures are a significant factor in accelerating the degradation of chlorhexidine and the formation of its impurities. usp-pqm.orgnih.gov Thermal stress can promote hydrolytic reactions, leading to an increased concentration of degradation products, including Impurity K. usp-pqm.org

A technology transfer report from GSK provides quantitative insight into the formation of Impurity K under thermal stress. In stability studies, the content of Impurity K was observed to reach a maximum of 0.39% w/w after 24 months of storage at 30°C and 35% relative humidity. usp-pqm.org This finding underscores the temperature-dependent nature of Impurity K formation. The specification limit for Impurity K at release is set at not more than 0.4% w/w (4000 ppm). usp-pqm.org

Further research has identified a total of 11 impurities in chlorhexidine digluconate solutions that were systematically stressed by heat, light, and low pH, indicating that thermal degradation is a complex process resulting in a variety of products. nih.gov

Table 2: Formation of Impurity K under Thermal Stress

| Storage Conditions | Duration | Maximum Impurity K Content (% w/w) |

| 30°C / 35% RH | 24 Months | 0.39% |

Data sourced from a GSK Technology Transfer Report. usp-pqm.org

Exposure to light, particularly ultraviolet (UV) radiation, can also induce the degradation of chlorhexidine. nih.govresearchgate.net Photodegradation involves the absorption of light energy by the chlorhexidine molecule, which can lead to the formation of reactive species and subsequent decomposition into various impurities. researchgate.net

Studies have shown that chlorhexidine solutions stressed by light result in the formation of numerous degradation products. nih.govresearchgate.net While the specific pathways leading to the formation of Impurity K via photodegradation are not fully elucidated in the available literature, it is recognized as a potential degradation route. The identification of multiple impurities in light-stressed chlorhexidine solutions suggests a complex series of photochemical reactions. researchgate.net

Theoretical and Computational Approaches to Degradation Mechanism Elucidation

To gain a deeper understanding of the degradation pathways of chlorhexidine at a molecular level, theoretical and computational methods have been employed. These approaches can provide valuable insights into reaction mechanisms, transition states, and the relative stability of intermediates and products.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ipp.pt DFT calculations have been utilized to study the degradation mechanism of chlorhexidine by examining reactants, products, and intermediates in different protonation states. ipp.pt

These theoretical studies have helped to evaluate the stability of various proposed degradation pathways. For instance, DFT calculations have been used to compare the free energy values of different reaction routes, suggesting that pathways leading to the formation of p-chloroaniline in a smaller number of steps are more probable. ipp.pt While these studies have not specifically focused on the formation of Impurity K, the methodologies employed could be adapted to investigate the specific hydrolytic pathway leading to this impurity. By modeling the reactants, transition states, and products involved in the hydrolysis of the biguanide functional group, DFT could help to elucidate the precise mechanism of Impurity K formation.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. While MD simulations have been used to investigate the interaction of chlorhexidine with lipid bilayers, their application to the study of its degradation mechanisms is an area with significant potential for future research.

MD simulations could be employed to model the behavior of a chlorhexidine molecule in an aqueous environment under various conditions of pH and temperature. By simulating the interactions between chlorhexidine, water molecules, and hydronium or hydroxide (B78521) ions, researchers could potentially visualize the initial steps of the hydrolysis reaction that leads to the formation of Impurity K. This could provide valuable insights into the conformational changes and energetic barriers involved in the degradation process, complementing the static picture provided by DFT calculations. Such studies could be instrumental in designing more stable formulations of chlorhexidine.

Analytical Methodologies for Detection and Quantification of Chlorhexidine Digluconate Impurity K

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the analysis of Chlorhexidine (B1668724) Digluconate and its related substances, including Impurity K. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, offering high resolution and sensitivity. Gas Chromatography (GC) may also be utilized for the analysis of specific volatile impurities.

HPLC methods provide the necessary selectivity and sensitivity for the separation of a complex mixture of impurities present in Chlorhexidine Digluconate. The European Pharmacopoeia (EP) outlines a detailed HPLC method for the analysis of related substances. thermofisher.comlcms.czthermofisher.comlabrulez.com

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for Chlorhexidine and its impurities. Method development focuses on achieving adequate resolution between the main component and all specified impurities, including the critical peak pairs. phenomenex.comresearchgate.net The development of a robust method is essential, considering that variations in instrumentation, such as the gradient delay volume, can significantly impact retention times and peak resolution. thermofisher.comlcms.czlabrulez.comlcms.cz Optimization often involves adjusting the mobile phase composition, gradient profile, and column temperature to achieve the desired separation.

A significant challenge in method development is the large number of specified impurities in Chlorhexidine Digluconate, which necessitates a highly efficient separation system to ensure all impurities are adequately resolved. phenomenex.com The transfer of an established HPLC method between different instruments, a common practice in quality control laboratories, requires careful consideration of the instrumental differences to ensure equivalent results are obtained. thermofisher.comlcms.czlabrulez.comlcms.cz

The choice of the stationary phase is critical for the successful separation of Chlorhexidine impurities. Octadecylsilyl silica (B1680970) gel (C18) is the most commonly used stationary phase due to its hydrophobicity, which allows for the effective retention and separation of the various components. phenomenex.comresearchgate.netiosrphr.org End-capped C18 columns are often preferred to minimize the interaction of basic compounds with residual silanol (B1196071) groups on the silica surface, thereby improving peak shape and reducing tailing. phenomenex.comlcms.cz The European Pharmacopoeia monograph, for instance, specifies the use of an end-capped C18 silica column. lcms.cz

Some methods have also explored the use of cyano (CN) stationary phases. researchgate.netresearchgate.net Cyano columns offer different selectivity compared to C18 columns and can be advantageous for resolving specific impurity pairs that are challenging to separate on a C18 phase. researchgate.netresearchgate.netchromatographyonline.com The selection between C18 and other phases like cyano depends on the specific impurity profile and the desired resolution. chromatographyonline.com

| Stationary Phase | Description | Typical Use in Chlorhexidine Analysis | Reference |

|---|---|---|---|

| C18 (Octadecylsilyl) | A non-polar stationary phase created by bonding a C18 alkyl chain to the silica surface. It separates compounds based on their hydrophobicity. | Widely used for the separation of Chlorhexidine and its impurities due to its excellent resolving power for a broad range of related substances. | phenomenex.comiosrphr.org |

| Cyano (CN) | A moderately polar stationary phase with propylcyano groups bonded to the silica. It can operate in both normal-phase and reversed-phase modes. | Used to achieve alternative selectivity for challenging separations of specific Chlorhexidine impurities. | researchgate.netresearchgate.net |

The mobile phase in RP-HPLC for Chlorhexidine impurity analysis typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. thermofisher.comiosrphr.orgmdpi.com The composition of the mobile phase is carefully controlled to achieve the desired retention and separation. The use of an ion-pairing reagent, such as sodium octanesulfonate, in the mobile phase has been described in some pharmacopoeial methods to improve the retention and peak shape of the basic chlorhexidine molecule and its impurities. drugfuture.com

Gradient elution is essential for the analysis of Chlorhexidine and its numerous impurities, which span a wide range of polarities. A typical gradient starts with a higher proportion of the aqueous phase to retain and separate the more polar impurities, followed by a gradual increase in the organic modifier concentration to elute the more hydrophobic compounds, including Chlorhexidine and Impurity K. phenomenex.com An optimized gradient elution strategy is crucial for ensuring the resolution of all 14 known impurities. phenomenex.com

A draft revision of the European Pharmacopoeia monograph proposes an optimized gradient elution with an increased initial isocratic step to enhance the robustness of the method when transferring between different LC systems. phenomenex.com

| Component | Purpose | Example Concentration/Composition | Reference |

|---|---|---|---|

| Acetonitrile/Methanol | Organic modifier to control the elution strength of the mobile phase. | Used in varying proportions with an aqueous buffer in a gradient elution. | thermofisher.comiosrphr.org |

| Aqueous Buffer (e.g., Phosphate, Acetate) | Maintains a constant pH to ensure consistent ionization and retention of the analytes. | pH is often adjusted to acidic conditions (e.g., pH 3.0) to improve peak shape. | researchgate.netmdpi.com |

| Trifluoroacetic acid (TFA) | An ion-pairing agent that can improve peak shape for basic compounds. | Often used at low concentrations (e.g., 0.1%). | thermofisher.com |

| Sodium Octanesulfonate | An ion-pairing reagent used in some pharmacopoeial methods. | Typically around 2.0 g/L in a mixture of methanol, water, and glacial acetic acid. | drugfuture.com |

System suitability testing (SST) is a mandatory part of the analytical procedure to ensure that the chromatographic system is performing adequately for the intended analysis. For the analysis of Chlorhexidine impurities, the European Pharmacopoeia specifies system suitability criteria that must be met before any sample analysis can be performed. thermofisher.comlcms.czthermofisher.comlabrulez.com

These criteria typically include:

Resolution: The resolution between critical peak pairs, such as impurities L and G, must be above a certain minimum value (e.g., ≥ 3.0) to ensure that these impurities are well separated. thermofisher.comphenomenex.com

Peak-to-valley ratio: For closely eluting peaks, such as impurity B, a minimum peak-to-valley ratio (e.g., ≥ 2.0) is required to demonstrate adequate separation. thermofisher.comphenomenex.com

Repeatability: The relative standard deviation (RSD) of the peak areas and retention times from replicate injections of a standard solution should be within specified limits (e.g., ≤ 0.5% for peak areas and ≤ 0.05% for retention times on a high-performance system). thermofisher.com

Tailing factor: The tailing factor for the Chlorhexidine peak should be within an acceptable range (e.g., 0.8 to 1.8) to ensure good peak symmetry. phenomenex.com

Meeting these system suitability criteria confirms the validity of the analytical results for the quantification of Impurity K and other related substances. thermofisher.comphenomenex.com

While HPLC is the primary technique for the analysis of most Chlorhexidine impurities, Gas Chromatography (GC) has been employed for the determination of specific volatile related substances, most notably p-chloroaniline (pCA). nih.govnih.gov p-Chloroaniline is a known degradation product of Chlorhexidine. nih.gov

GC methods for pCA analysis often involve a simple sample preparation step to remove the non-volatile Chlorhexidine, which would otherwise interfere with the GC analysis. nih.gov This can be achieved by dissolving the sample in a suitable solvent, such as 1-butanol, which precipitates the Chlorhexidine. nih.gov The resulting solution containing pCA can then be directly injected into the GC system. Flame ionization detection (FID) is a common detection method for this analysis. nih.gov GC coupled with mass spectrometry (GC-MS) can also be used for the identification and quantification of degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC)

Spectroscopic and Spectrometric Characterization Techniques

A suite of spectroscopic and spectrometric techniques is employed for the comprehensive characterization of Chlorhexidine Digluconate Impurity K. These methods range from providing information on molecular weight and structure to quantifying the impurity in bulk drug substances and finished products.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the identification and quantification of impurities in chlorhexidine solutions. nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the separation of Impurity K from chlorhexidine and other related substances, followed by its precise mass determination.

In the analysis of chlorhexidine, HPLC-MS is used for the tentative identification of various impurities. nih.gov The structural assignment of an impurity is typically a multi-step process that begins with identification from HPLC-MS data. nih.govresearchgate.net This is often followed by synthesis and isolation of the impurity for further comparison and confirmation. nih.govresearchgate.net The mass spectrometer provides critical data on the mass-to-charge ratio (m/z) of the impurity, which is fundamental to deducing its molecular formula and identifying its fragmentation patterns. This information helps in confirming the identity of Impurity K against a reference standard.

Table 1: Chemical Data for this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonym | Chlorhexidine Diacetate EP Impurity K |

| CAS Number | 1381962-77-1 biosynth.comclearsynth.com |

| Molecular Formula | C₂₂H₂₉Cl₂N₉O biosynth.comclearsynth.com |

| Molecular Weight | 506.43 g/mol biosynth.comlgcstandards.com |

This table is interactive. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when coupled with HPLC, is a primary method for the quantitative analysis of chlorhexidine and its impurities. researchgate.net HPLC systems equipped with a UV or a photodiode array (PDA) detector are commonly used for impurity profiling. usp-pqm.orgresearchgate.net

The method relies on the principle that molecules absorb light at specific wavelengths. Chlorhexidine and its related impurities, which contain chromophoric groups, can be detected and quantified based on their UV absorbance. For quantitative assays of chlorhexidine, detection is often performed around 250 nm. researchgate.netresearchgate.net While direct UV spectroscopy can lack specificity due to overlapping spectra of different components, its use as a detector for HPLC overcomes this limitation by physically separating the compounds before detection. nih.govum.edu.my The European Pharmacopoeia monograph for chlorhexidine impurity analysis outlines an HPLC method with UV detection. thermofisher.com The response from the UV detector is proportional to the concentration of the impurity, allowing for accurate quantification against a reference standard.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds, including Impurity K. nih.govsemanticscholar.org While MS provides information about molecular weight and formula, NMR reveals the precise arrangement of atoms within the molecule. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (like COSY and HSQC) are used to piece together the molecular structure. nih.gov

For the characterization of chlorhexidine impurities, NMR data of an isolated impurity is compared with that of a synthesized standard to confirm its structure. nih.gov The chemical shifts, coupling constants, and through-space correlations (observed in NOE experiments) provide unambiguous evidence of the connectivity and stereochemistry of the molecule, confirming the identity of Impurity K. conicet.gov.ar

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. pressbooks.pub

In the context of elucidating the structure of Impurity K, IR spectroscopy would be used to confirm the presence of key functional groups. For example, characteristic absorption bands would indicate the presence of N-H groups (amines), C=O (carbonyl) groups, C-N bonds, and aromatic rings. pressbooks.pub This information complements data from MS and NMR to build a complete and confirmed picture of the impurity's structure. The presence of a carbonyl group, for instance, is easily identified by a sharp, intense peak typically in the 1670 to 1780 cm⁻¹ range. pressbooks.pub

Analytical Method Validation for Impurity K

Validation of the analytical methods used to quantify Impurity K is crucial to ensure that they are reliable, reproducible, and fit for their intended purpose, which is a requirement for quality control in pharmaceutical manufacturing. thermofisher.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. Selectivity is a measure of how well the method can differentiate the analyte from these other substances.

For the analysis of Impurity K, specificity and selectivity are typically demonstrated during the validation of the HPLC method. usp-pqm.org This involves showing that the peak corresponding to Impurity K is well-resolved from the main chlorhexidine peak and the peaks of all other known and unknown impurities. phenomenex.com According to the European Pharmacopoeia, system suitability criteria, such as minimum resolution between critical peak pairs, must be met to ensure the method's selectivity. thermofisher.comphenomenex.com Diode array detectors can further support selectivity by demonstrating peak purity, confirming that the chromatographic peak for Impurity K is not co-eluting with other substances. usp-pqm.org The robustness of the method's selectivity is also tested by deliberately varying chromatographic parameters such as mobile phase composition, pH, and column temperature. usp-pqm.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Chlorhexidine |

| Chlorhexidine Diacetate |

| Chlorhexidine Digluconate |

Linearity and Calibration Range Determination

Linearity in an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.

For impurity quantification methods, linearity is typically established across a range from the reporting limit to approximately 120% of the impurity's specification limit. While specific linearity data for this compound is not detailed in publicly available literature, the validation of the general pharmacopeial method for related substances ensures these criteria are met. The acceptance criterion for linearity is generally a correlation coefficient (r²) of greater than 0.99 for the plot of analyte response versus concentration gmpua.com. The method for chlorhexidine and its related substances is designed to provide linear responses for impurities at the levels they are expected to be present, ensuring accurate quantification relative to their specification limits.

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specific LOD and LOQ values for Impurity K are not individually reported in the reviewed studies. However, the sensitivity of the analytical method is a crucial validation parameter. Studies evaluating the revised Ph. Eur. monograph method demonstrate that the system sensitivity is sufficient for its intended purpose. For instance, at the reporting threshold of 0.05%, the signal-to-noise (S/N) ratio for the main chlorhexidine peak was found to range from 350 to 440 across different column batches phenomenex.com. An S/N ratio of 10 is generally considered acceptable for establishing the LOQ phenomenex.com. The high S/N ratio achieved at the reporting threshold indicates that the method's LOQ is well below this level, ensuring that all impurities, including Impurity K, can be reliably quantified even at low concentrations phenomenex.com.

Accuracy and Precision Assessment

Accuracy refers to the closeness of test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Data on the accuracy of Impurity K, often determined through recovery studies on spiked samples, is not specifically available. However, the precision of the HPLC method for chlorhexidine impurities has been thoroughly evaluated. Repeatability, assessed by successive injections of the same standard, shows a high degree of precision. The relative standard deviation (%RSD) for the peak areas of all identified impurities is consistently low, demonstrating the method's reliability.

Method Precision for Chlorhexidine Impurities (Including Impurity K)

| Parameter | HPLC System | Relative Standard Deviation (%RSD) | Source |

|---|---|---|---|

| Peak Area | Agilent® 1260 Infinity II | 0.1% to 3.0% | phenomenex.com |

| Retention Time | Agilent® 1260 Infinity II | < 0.1% | phenomenex.com |

| Peak Area | Thermo Scientific™ Vanquish™ Core | ≤ 0.6% | lcms.cz |

| Retention Time | Thermo Scientific™ Vanquish™ Core | ≤ 0.02% | lcms.cz |

| Peak Area | Shimadzu Nexera-i | Up to 0.5% (with exceptions) | thermofisher.com |

| Retention Time | Shimadzu Nexera-i | Up to 0.09% | thermofisher.com |

These low %RSD values for both peak area and retention time across multiple injections confirm the excellent precision of the method for quantifying all related substances, including Impurity K phenomenex.comlcms.czthermofisher.com.

Method Robustness and Transferability Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Transferability is the ability of a method to provide equivalent results when performed by different analysts in different laboratories on different instruments.

The European Pharmacopoeia method for chlorhexidine impurities has been shown to be highly robust and transferable across various HPLC instruments from different manufacturers. Several studies have demonstrated the successful transfer of the method between systems such as Agilent, Shimadzu, Waters, and Thermo Scientific Vanquish platforms lcms.czthermofisher.comlcms.czthermofisher.com.

A key factor in method transfer for gradient HPLC methods is the system's gradient delay volume (GDV), which is the volume between the pump's mixing point and the column head lcms.czthermofisher.com. Differences in GDV between the originating and receiving instruments can cause shifts in absolute retention times thermofisher.com. However, studies show that while minor retention time shifts may occur, the relative retention times and, critically, the peak resolution remain consistent and meet system suitability requirements lcms.czthermofisher.com. Modern HPLC systems often feature adjustable GDV settings, allowing for fine-tuning to closely match the chromatography of the original system, thereby simplifying method transfer lcms.czthermofisher.com. The successful and straightforward transfer of this method without significant modifications underscores its robustness lcms.czlcms.czthermofisher.com.

Summary of Method Transferability Studies for Chlorhexidine Impurity Analysis

| Originating HPLC System | Receiving HPLC System | Outcome | Source |

|---|---|---|---|

| Agilent 1260 Infinity LC | Thermo Scientific Vanquish Core HPLC | Equivalent chromatographic outcomes; successful transfer. | lcms.cz |

| Shimadzu Nexera-i | Thermo Scientific Vanquish Core HPLC | Equivalent results; successful transfer with improved precision on receiving system. | thermofisher.com |

| Waters Alliance HPLC | Thermo Scientific Vanquish Core HPLC | Equivalent chromatographic outcomes; successful transfer. | thermofisher.com |

| Thermo Scientific UltiMate 3000 Standard HPLC | Thermo Scientific Vanquish Core HPLC | Equivalent chromatographic outcomes; seamless transfer. | lcms.cz |

The consistent performance across different equipment confirms that the analytical method for Chlorhexidine Digluconate and its related substances, including Impurity K, is both robust and readily transferable between quality control laboratories lcms.czthermofisher.comlcms.czthermofisher.com.

Control and Mitigation Strategies for Chlorhexidine Digluconate Impurity K

In-Process Control Measures during Chlorhexidine (B1668724) Digluconate Synthesis

Controlling the formation of Impurity K begins with the synthesis of the Chlorhexidine Digluconate active pharmaceutical ingredient (API). In-process controls are fundamental to preventing the generation of this and other related impurities.

The synthesis of complex molecules like chlorhexidine can lead to the formation of by-products and side-reaction products if conditions are not carefully controlled. Since Impurity K is a known degradation product formed through hydrolysis, optimizing reaction conditions to minimize exposure to hydrolytic stressors is key. usp-pqm.orgnih.govresearchgate.net

Key parameters for optimization include:

Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis. researchgate.netusp-pqmplus.org Therefore, maintaining the lowest effective temperature during synthesis steps can reduce the rate of Impurity K formation.

pH Control: The stability of chlorhexidine is optimal within a pH range of 5.5 to 7.0. ghsupplychain.orgghsupplychain.org Deviations into highly acidic or alkaline conditions during synthesis can promote hydrolysis and other degradation pathways, leading to an increase in impurities. nih.govresearchgate.net

Reaction Time: Minimizing reaction times where the molecule is under stress (e.g., high temperature or non-optimal pH) can help limit the formation of degradation products.

| Parameter | Optimized Condition | Rationale for Impurity K Control |

| Temperature | Maintained at the lowest effective level | Reduces the rate of hydrolysis, a primary pathway for Impurity K formation. researchgate.net |

| pH | Controlled within the optimal range of 5.5 - 7.0 | Minimizes degradation, as both acidic and alkaline conditions can accelerate hydrolysis. ghsupplychain.orgghsupplychain.org |

| Reaction Time | Minimized, especially under stress conditions | Limits the duration of exposure to conditions that promote impurity formation. |

Impurities can be introduced from starting materials or formed during intermediate steps of a synthesis pathway. Therefore, purification of intermediate compounds is a critical step to prevent their carry-over or their contribution to the formation of new impurities, such as Impurity K, in subsequent steps. Techniques such as flash chromatography have been used in laboratory settings to isolate chlorhexidine impurities, indicating that chromatographic methods can be effective for purification. nih.govresearchgate.net Implementing robust purification steps for intermediates ensures that the final synthesis stages begin with high-purity materials, reducing the potential for side reactions.

Control of Impurity K in Bulk Chlorhexidine Digluconate Active Pharmaceutical Ingredient (API)

Once synthesized, the bulk Chlorhexidine Digluconate API must be handled and stored under controlled conditions to maintain its purity and stability.

The quality of the starting API is a critical control point. For Chlorhexidine Digluconate, which is often supplied as a 20% w/v aqueous solution, the specifications for this raw material must include strict limits on related substances, including Impurity K. usp-pqm.org A key parameter for the incoming API solution is its pH, which should be controlled within the 5.5 to 7.0 range to ensure stability and minimize the potential for further degradation. usp-pqm.orgusp.org Rigorous testing of incoming API batches against established specifications is essential to prevent out-of-specification materials from entering the manufacturing process.

Chlorhexidine Digluconate degrades over time, and this degradation is accelerated by exposure to heat, light, and non-optimal pH levels. nih.govresearchgate.netghsupplychain.org Impurity K is among several impurities formed via hydrolysis in the aqueous solution form of the API. usp-pqm.org Therefore, strict control over storage conditions is necessary to manage the growth of this impurity over the shelf life of the API.

Recommended storage conditions for Chlorhexidine Digluconate solutions typically include storing the product below 30°C and protecting it from direct sunlight. ghsupplychain.orgghsupplychain.org Stability studies demonstrate the importance of these controls. For example, in one study of a Chlorhexidine Digluconate gel, the level of Impurity K increased over a 24-month period under controlled storage conditions. usp-pqm.org

| Time Point | Storage Condition | Impurity K Level (% w/w) |

| Initial (t=0) | N/A | 0.25 |

| 24 Months | 30°C / 35% RH | 0.39 (maximum observed) |

Data from a stability study of a 7.1% Chlorhexidine Digluconate gel. usp-pqm.org

This data underscores the inherent instability of the molecule in aqueous solution and the necessity of managing storage to ensure Impurity K remains within its specified limit, which for one product was set at not more than 0.4% w/w. usp-pqm.org

Pharmacopeial and Regulatory Landscape for Chlorhexidine Digluconate Impurities

European Pharmacopoeia (Ph. Eur.) Monographs and Limits for Impurity K

The European Pharmacopoeia (Ph. Eur.) provides a detailed monograph for Chlorhexidine (B1668724) Digluconate Solution that outlines the requirements for its quality control. The monograph includes a specific test for related substances, which are controlled to ensure the purity of the final product. The Ph. Eur. has undergone revisions to optimize the analytical procedures for these related substances, improving the separation and control of numerous specified impurities. phenomenex.com

The monograph employs liquid chromatography to separate and quantify Chlorhexidine and its related compounds. drugfuture.com While the monograph may not list an individual limit for every single named impurity, it establishes acceptance criteria for total impurities and a disregard limit, below which peaks are not considered for calculation. A recent draft revision of the monograph enhances the analytical procedure for better control and separation of peaks, reflecting an ongoing commitment to refining impurity control. phenomenex.com

The general limits for related substances in the Chlorhexidine Digluconate Solution monograph are pivotal for controlling impurities like Impurity K.

Table 1: European Pharmacopoeia General Limits for Related Substances in Chlorhexidine Digluconate Solution

| Parameter | Limit |

|---|---|

| Total Impurities | Not more than 2.5% |

| Disregard Limit | 0.05% |

United States Pharmacopeia (USP) Standards for Chlorhexidine Digluconate and its Impurities

The United States Pharmacopeia (USP) provides standards for Chlorhexidine Gluconate Solution in its monograph. Similar to the Ph. Eur., the USP sets limits for organic impurities. In a move toward global harmonization, the USP revised its testing procedure for organic impurities to align more closely with the method used in the European Pharmacopoeia. uspnf.com This revision involved introducing a new, more selective procedure and a new USP Chlorhexidine System Suitability Mixture Reference Standard to ensure the reliability of the test. uspnf.com

The USP monograph lists several specified impurities and sets acceptance criteria for each, along with a limit for any individual unspecified impurity. This framework ensures that all potential impurities, including those not explicitly named like Impurity K, are controlled to an acceptable level.

Table 2: Examples of USP Acceptance Criteria for Organic Impurities in Chlorhexidine Gluconate Solution

| Impurity Name | Acceptance Criteria (Not More Than) |

|---|---|

| Chlorhexidine guanidine | 1.0% |

| Chlorhexidine dimer | 0.5% |

| Chlorhexidine nitrile | 0.4% |

| Oxochlorhexidine | 0.4% |

| Chlorhexidine amine | 0.3% |

| Chlorhexidine oxazinone analog | 0.2% |

| Any individual unspecified impurity | 0.10% |

| Total impurities | 3.0% |

This table shows a selection of specified impurity limits from the USP monograph for Chlorhexidine Gluconate Solution. An impurity not individually specified, such as Impurity K, would fall under the limit for "any individual unspecified impurity." uspnf.com

Harmonization of International Pharmacopeial Requirements for Impurities

The globalization of the pharmaceutical industry has highlighted the need for uniform standards across different regions to ensure the free movement of medicines and to reduce the burden on manufacturers who would otherwise need to test to different standards. edqm.eu The Pharmacopeial Discussion Group (PDG), which includes representatives from the European Pharmacopoeia, the Japanese Pharmacopoeia, and the United States Pharmacopeia, works to harmonize excipient monographs and general chapters. edqm.euusp.org

Furthermore, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) develops guidelines that are implemented by regulatory authorities in its member regions. pharmaffiliates.com The ICH quality guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the control of impurities that has been widely adopted and serves as a basis for pharmacopeial standards. ich.orgfda.gov The alignment of the USP's impurity testing method for Chlorhexidine Gluconate with that of the Ph. Eur. is a direct example of these harmonization efforts in practice. uspnf.com

Current Regulatory Expectations for Impurity Control in Pharmaceutical Products

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent expectations for the control of impurities in pharmaceutical products. clearsynth.com These expectations are largely based on the principles outlined in the ICH guidelines. pharmaffiliates.comeuropa.eu

The core of impurity control revolves around setting thresholds for reporting, identification, and qualification. fda.goveuropa.eu

Reporting Threshold: The level above which an impurity must be reported in a registration application.

Identification Threshold: The level above which the structure of an impurity must be determined.

Qualification Threshold: The level above which an impurity's safety must be established.

These thresholds are not fixed but depend on the maximum daily dose of the drug product. The ICH Q3B(R2) guideline provides a clear decision tree and specific thresholds for degradation products in new drug products. fda.goveuropa.eu Manufacturers are expected to develop and validate analytical procedures capable of detecting impurities at or above the reporting threshold. ich.org They must provide a rationale for the established impurity limits in their specifications, ensuring they are justified by safety data and consistent with levels achievable through the manufacturing process. ich.orgnih.gov

Table 3: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |

TDI = Total Daily Intake. This table summarizes the thresholds established by the ICH for reporting, identifying, and qualifying degradation products based on the maximum daily dose of the drug product. fda.goveuropa.eu

Synthesis and Characterization of Chlorhexidine Digluconate Impurity K Reference Standards

Rationale for the Development of Authentic Impurity Reference Standards

The development and availability of authentic impurity reference standards are crucial for the pharmaceutical industry for several key reasons. nih.govresearchgate.net High-purity, well-characterized reference standards are the benchmarks against which analytical methods are validated and routine quality control samples are measured. nih.gov Their use ensures the accuracy, reliability, and consistency of testing, which is essential for regulatory compliance and patient safety.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A and Q3B), mandate the identification and control of impurities in new drug substances and products. nih.govresearchgate.net These guidelines establish thresholds for reporting, identification, and qualification of impurities. To meet these stringent requirements, pharmaceutical manufacturers must have access to reference standards for known and potential impurities. nih.gov

The availability of an authentic reference standard for Chlorhexidine (B1668724) Digluconate Impurity K allows for:

Accurate Identification: Unambiguous confirmation of the impurity's presence in chlorhexidine digluconate samples through comparison of analytical data, such as retention times in chromatography.

Precise Quantification: The ability to accurately determine the concentration of Impurity K, ensuring it does not exceed established safety limits.

Method Validation: The reference standard is indispensable for validating the performance of analytical methods, including specificity, linearity, accuracy, and precision.

Stability Studies: Assessing the formation of Impurity K under various stress conditions (e.g., heat, light, humidity) to understand the degradation pathways of chlorhexidine.

In essence, the synthesis and characterization of the reference standard for Chlorhexidine Digluconate Impurity K is a prerequisite for the effective quality control of chlorhexidine-containing products, thereby safeguarding public health.

Synthetic Methodologies for this compound Standard

The synthesis of this compound, as with other related unsymmetrical biguanides, often involves carefully controlled reactions to achieve the desired product, which can present challenges in terms of yield and purification.

Design of Synthetic Routes

The synthesis of chlorhexidine impurities, including Impurity K, has been described by Revelle et al. (1995). The general approach involves the addition of amines to aminonitriles. For unsymmetrical biguanides like Impurity K, non-stoichiometric additions are often necessary, which can lead to lower yields of the target compound.

Isolation and Purification Procedures (e.g., Flash Chromatography)

Due to the low yields and the presence of multiple side products in non-stoichiometric reactions, a robust purification method is essential for isolating this compound. Flash chromatography is a commonly employed and effective technique for this purpose.

In the work by Revelle et al. (1995), the synthesized impurities were isolated using flash chromatography. This technique allows for rapid and efficient separation of the components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. The selection of the appropriate solvent system for the mobile phase is critical for achieving good separation. The fractions collected from the chromatography column are typically analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify those containing the pure desired impurity. The product is often isolated as a salt, such as the dihydrochloride, to improve its stability and handling.

Comprehensive Analytical Characterization of Synthesized Reference Standards

Once synthesized and purified, the reference standard for this compound must be thoroughly characterized to confirm its identity and purity. This is a critical step to ensure its suitability for use as a standard in pharmaceutical analysis.

Purity Assessment

The purity of the synthesized reference standard is typically determined using a stability-indicating chromatographic method, most commonly HPLC with UV detection. The area percentage of the main peak corresponding to Impurity K is calculated to establish its purity. A high level of purity (typically >95%) is required for a reference standard.

| Analytical Technique | Purpose | Typical Findings |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized standard and to separate it from starting materials, by-products, and other impurities. | A single major peak with a purity of >95% is typically required for a reference standard. |

Spectroscopic Confirmation of Structure (e.g., NMR, MS, IR, UV)

A combination of spectroscopic techniques is used to unequivocally confirm the chemical structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. This is a powerful tool for confirming the expected structure of Impurity K.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. This data helps to confirm the elemental composition and the presence of key structural motifs. For this compound (C₂₂H₂₉Cl₂N₉O), the expected molecular weight is approximately 506.43 g/mol .

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Impurity K would be expected to show characteristic absorption bands for N-H, C=O (urea), C=N (biguanide), and aromatic C-Cl bonds.

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophores present, such as the p-chlorophenyl groups.

| Spectroscopic Technique | Purpose | Expected Data for this compound |

| NMR Spectroscopy | To elucidate the detailed molecular structure. | ¹H and ¹³C NMR spectra consistent with the structure of N-(4-Chlorophenyl)-N'-[(6-[N'-[(4-chlorophenyl)carbamoyl]carbamimidamido]hexyl]biguanide. |

| Mass Spectrometry | To confirm the molecular weight and elemental composition. | A molecular ion peak corresponding to the molecular formula C₂₂H₂₉Cl₂N₉O (m/z ≈ 506.43). |

| Infrared Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for N-H, C=O, C=N, and aromatic C-Cl bonds. |

| UV Spectroscopy | To confirm the presence of chromophores. | UV absorption maxima characteristic of the p-chlorophenyl groups. |

The collective data from these analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its identity, purity, and suitability for use as a reference standard in pharmaceutical quality control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.